

Ecotoxicology of Fenoxycarb and its Deuterated Analog: A Technical Guide

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Compound of Interest

Compound Name: Fenoxycarb-d3

Cat. No.: B13838377

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Executive Summary

Fenoxycarb is a non-neurotoxic carbamate insecticide widely utilized for its activity as an insect growth regulator (IGR). Its mode of action involves mimicking the natural juvenile hormone (JH) in insects, thereby disrupting critical developmental processes such as molting and metamorphosis.[1][2][3] This targeted mechanism results in high efficacy against various insect pests, including moths, fire ants, fleas, and mosquitoes.[1][2] While demonstrating low acute toxicity to mammals and birds, fenoxycarb poses a significant risk to certain non-target aquatic organisms, particularly fish and invertebrates like *Daphnia*. Its environmental persistence is generally low in soil but can be extended in water systems absent of sunlight. This guide provides a comprehensive overview of the ecotoxicology of fenoxycarb, summarizing its environmental fate, detailing its impact on various species through quantitative data, and outlining standardized experimental protocols. Furthermore, it addresses the role of deuterated fenoxycarb, which, while lacking specific ecotoxicological data, is crucial as an internal standard for the accurate analytical quantification of the parent compound in environmental matrices.

Introduction and Physicochemical Properties

Fenoxycarb (ethyl[2-(4-phenoxyphenoxy)-ethyl]carbamate) is a carbamate insecticide that functions as a potent juvenile hormone analog (JHA). Unlike traditional carbamate insecticides that target the nervous system, fenoxycarb's insect-specific mode of action is non-neurotoxic. It interferes with the hormonal regulation of insect development, leading to effects like inhibited metamorphosis, ovicidal action, and interference with the molting of early instars.

Deuterated fenoxycarb is a stable isotope-labeled version of the molecule. While ecotoxicological studies specifically focusing on the deuterated analog are not present in the available literature, its primary role is in analytical chemistry. It serves as an ideal internal standard for quantification of fenoxycarb in environmental samples using methods like isotope dilution mass spectrometry, which provides high accuracy and precision by correcting for matrix effects and variations in instrument response.

The physicochemical properties of fenoxycarb are critical to understanding its environmental distribution and fate.

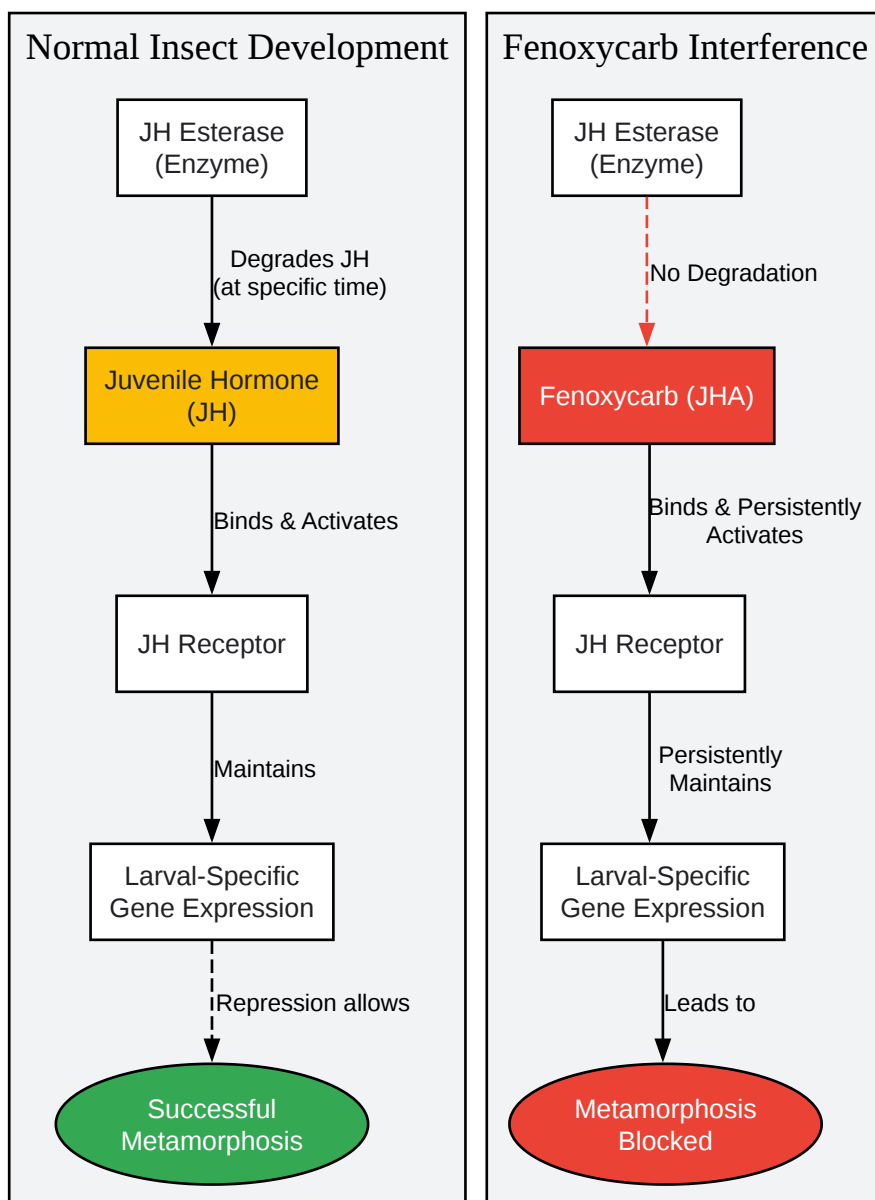
Table 1: Physicochemical Properties of Fenoxycarb

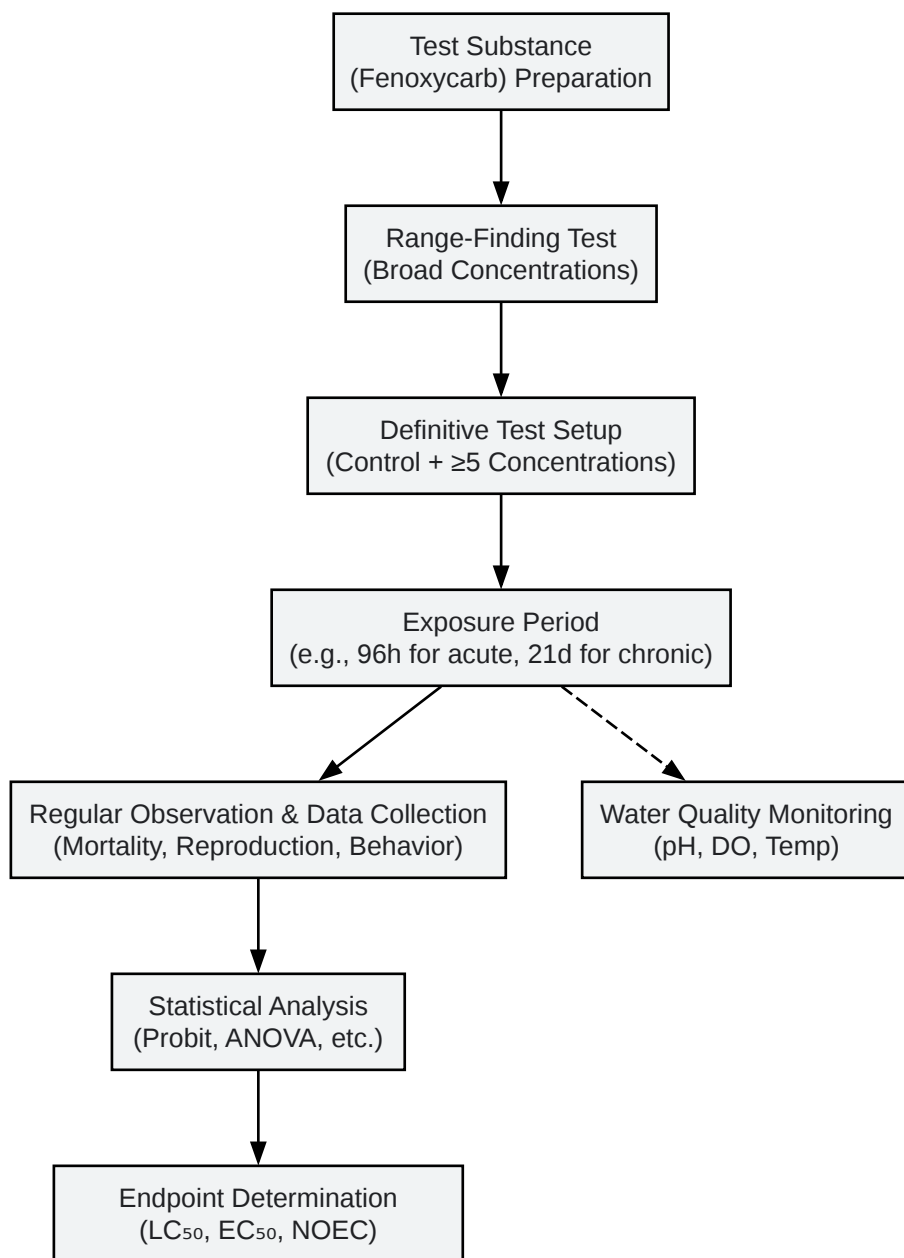
Property	Value	Reference
CAS Number	79127-80-3 / 72490-01-8	
Molecular Formula	C ₁₇ H ₁₉ NO ₄	
Molecular Weight	301.34 g/mol	
Water Solubility	6 mg/L at 20°C	
Melting Point	53-54°C	
Vapor Pressure	7.8 x 10 ⁻³ mPa at 20°C	
Octanol-Water Partition Coefficient (Log Kow)	4.30	
Henry's Law Constant	4.6 x 10 ⁻⁵ Pa m ³ /mol	
Soil Adsorption Coefficient (Koc)	~1500	

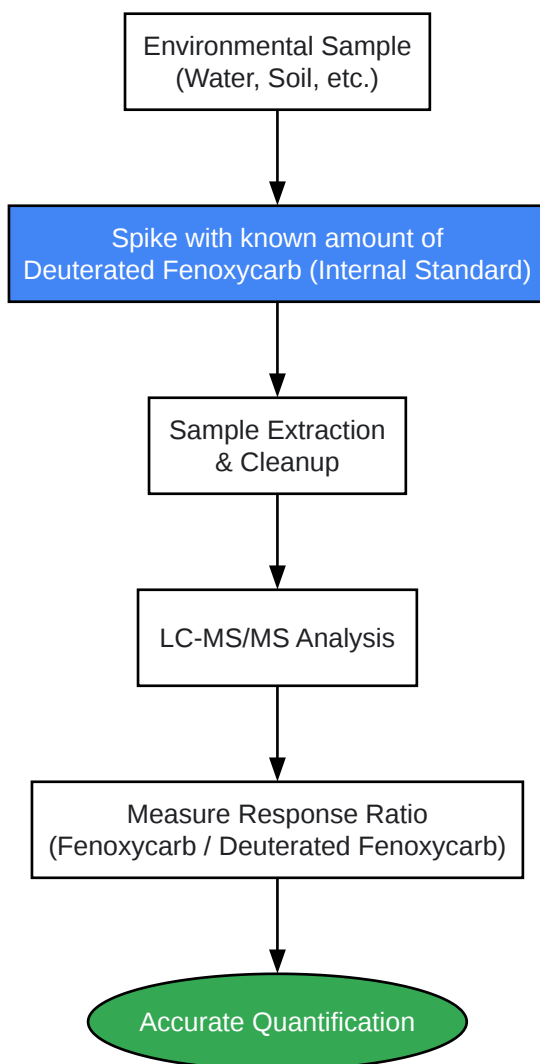
Mechanism of Action: Juvenile Hormone Mimicry

The endocrine system of insects relies on two principal hormones to regulate metamorphosis: ecdysone (the molting hormone) and juvenile hormone (JH). High titers of JH in the presence of ecdysone ensure that the insect larva molts into a subsequent larval instar. A significant drop in the JH titer is required for the larva to metamorphose into a pupa and then an adult.

Fenoxycarb exerts its effect by mimicking the action of JH. It binds to the juvenile hormone receptor but, unlike the natural hormone, it is not readily degraded by the insect's juvenile hormone esterases. This leads to a persistently high "JH signal" at inappropriate times in the insect's life cycle. When late-instar larvae or eggs are exposed, their development is arrested; eggs fail to hatch, and larvae cannot successfully complete metamorphosis, often resulting in lethal developmental abnormalities or the maintenance of larval characteristics in the adult stage.







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References

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